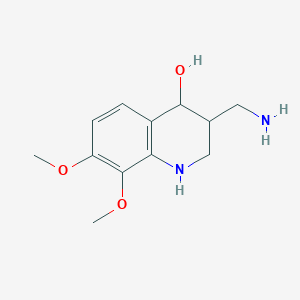![molecular formula C14H17N3O B11871194 (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol CAS No. 832102-05-3](/img/structure/B11871194.png)
(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol is a complex organic compound that features a quinoline moiety attached to a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both quinoline and pyrrolidine structures suggests that it may exhibit unique biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol typically involves multi-step organic reactions One common approach is to start with the quinoline derivative, which is then functionalized to introduce the amino group at the 6-position This is followed by the formation of the pyrrolidine ring through cyclization reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the quinoline ring, potentially converting it into a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Introduction of alkyl or acyl groups on the quinoline ring.
Wissenschaftliche Forschungsanwendungen
(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also feature a quinoline ring, are known for their antimalarial properties.
Pyrrolidine Derivatives: Compounds like nicotine and proline, which contain a pyrrolidine ring, exhibit various biological activities.
Uniqueness: (3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol is unique due to the combination of the quinoline and pyrrolidine structures in a single molecule. This dual functionality may confer distinct biological activities and therapeutic potential that are not observed in compounds containing only one of these moieties.
Eigenschaften
CAS-Nummer |
832102-05-3 |
|---|---|
Molekularformel |
C14H17N3O |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
(3R)-1-[(6-aminoquinolin-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C14H17N3O/c15-11-2-4-14-10(7-11)1-3-12(16-14)8-17-6-5-13(18)9-17/h1-4,7,13,18H,5-6,8-9,15H2/t13-/m1/s1 |
InChI-Schlüssel |
MWEWNIJJFJIPEV-CYBMUJFWSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1O)CC2=NC3=C(C=C2)C=C(C=C3)N |
Kanonische SMILES |
C1CN(CC1O)CC2=NC3=C(C=C2)C=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)
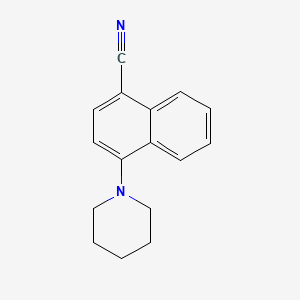
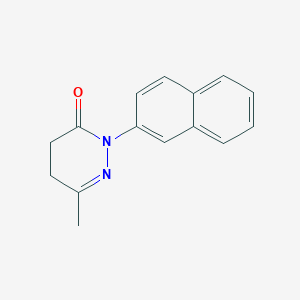

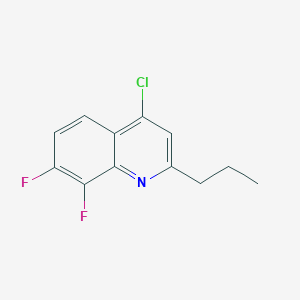
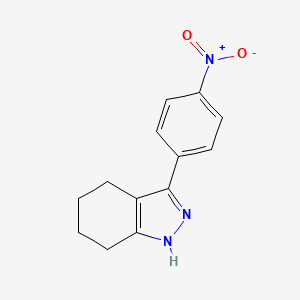
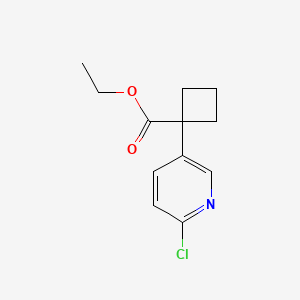
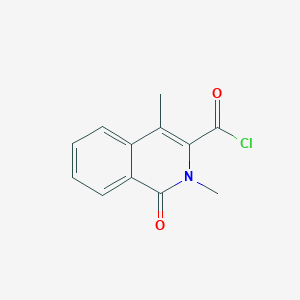
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)
![4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871159.png)

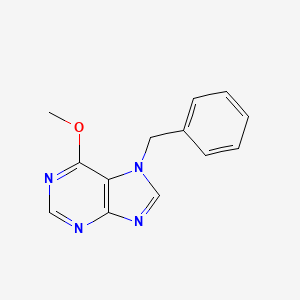
![1-Oxaspiro[4.5]dec-3-en-4-amine, N,N-diethyl-2-methoxy-](/img/structure/B11871179.png)
